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Compound of Interest

Compound Name: Dipentyltin dichloride
CAS No.: 1118-42-9
Cat. No.: B072983
Get Quote
. J

Chemical Identity & Significance

+ |[UPAC Name: Dichlorodipentylstannane
« CAS Number: 1118-46-3[1][2]
e Molecular Formula:
[3]
¢ Molecular Weight: 331.89 g/mol

* Physical State: Colorless to pale yellow oil or low-melting solid (approx. m.p. < 20°C, varying
with purity).

Significance in Drug Development: While less ubiquitous than its butyl analogs, dipentyltin
dichloride serves as a critical intermediate in the synthesis of biologically active organotin
carboxylates and thiolates, often explored for antitumor activity and as PVC stabilizers. Its
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lipophilicity (LogP > 4) differs from butyltins, altering membrane permeability and cytotoxicity
profiles in pharmacological studies.

Structural Characterization Strategy

A single analytical method is insufficient for organotins due to the complexity of the tin
coordination sphere. A tri-modal approach is required:

e NMR (
H,
C,
Sn): To map the carbon backbone and confirm the tetrahedral geometry of the Sn center.

 Vibrational Spectroscopy (IR): To verify the

and
bond integrity.[4]

o Mass Spectrometry: To analyze isotopic envelopes and fragmentation pathways
characteristic of tin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Parameters

e Solvent:

(Chloroform-d) is the standard solvent.

» Standard: Tetramethylsilane (TMS) for

H/
C; Tetramethyltin (
) for

Sn.
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e Temperature: 298 K.

A. H NMR Data (Proton)

The pentyl chain exhibits a characteristic shielding pattern as distance from the electropositive
tin atom increases. The

-protons are deshielded by the electronegative chlorine atoms attached to the tin.

Chemical .
. Coupling (
Position Assignment Shift ( Multiplicity Integration
)
» PpmM)
165-1.75  Triplet (t 4H ~70-80 Rz
. — 1. riple

-CH2 P (Satellites)
_CH2 1.55-1.65 Multiplet (m) 4H N/A
CH2 1.30 - 1.40 Multiplet (m)  4H N/A
CH2 1.30 — 1.40 Multiplet (m)  4H N/A
CH3 0.88 — 0.92 Triplet (t) 6H N/A

¢ Key Insight: The tin satellites flanking the

-proton triplet are diagnostic. Tin has two spin-active isotopes,
and

(spin 1/2), which couple with protons to create low-intensity sidebands.

B. C NMR Data (Carbon)

The

C spectrum confirms the pentyl chain length and the magnetic environment of the tin-bound
carbon.
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Shift (
Carbon Coupling (Hz) Notes
» PpmM)
Direct Sn-C bond;
C- 24.5 ~350 - 380 large coupling
constant.
Deshielded by
c- 26.8 ~20- 30
-effect.
Karplus-like
c- 33.2 ~50 g
dependence.
c- 22.3 N/A Typical alkane region.
C- 13.9 N/A Terminal methyl.

C. Sn NMR (Tin)

This is the most definitive test for oxidation state and coordination number.

e Chemical Shift:+120 to +130 ppm (relative to

).

« Interpretation: The positive shift (deshielded relative to tetraalkyltins) indicates the presence

of electronegative chlorine ligands. A shift in this range confirms a 4-coordinate, tetrahedral

geometry in non-coordinating solvents like

o Note: In coordinating solvents (e.g., DMSO), the shift will move significantly upfield (to

-200 ppm range) due to solvent complexation increasing the coordination number to 5 or

6.

Vibrational Spectroscopy (FT-IR)

© 2026 BenchChem. All rights reserved.

4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072983?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Infrared spectroscopy is primarily used here to fingerprint the metal-halide and metal-carbon

bonds.
Wavenumber (
Functional Group Intensity Mode Description
)
Alkyl chain (
C-H Stretch 2950 — 2850 Strong
) sym/asym stretching.
Asymmetric stretch of
Sn-C Stretch 590 — 600 Medium the
bond.
Symmetric stretch of
Sn-C Stretch 510 — 520 Weak the
bond.
Characteristic metal-
Sn-Cl Stretch 330 - 350 Strong/Broad halide stretch (Far-IR

region).

Expert Tip: The

bands are often below the cutoff of standard KBr optics (

). Use Csl plates or ATR with a Diamond/ZnSe crystal to visualize the 330-350

region.

Mass Spectrometry (MS)
Fragmentation Pathway

Organotins do not typically show a strong Molecular lon (

) peak. The spectrum is dominated by the loss of alkyl groups or halide atoms.

« lonization Method: Electron Impact (El, 70 eV) or ESI (positive mode).
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 |sotopic Pattern: Tin has the highest number of stable isotopes (10), creating a distinctive
"picket fence" cluster pattern for every tin-containing fragment.

Key Fragments (m/z):

: Loss of one pentyl group. Base peak in many dialkyltins.

o m/z approx: 261 (based on

: Loss of one chlorine atom.

o m/z approx: 297.

: Highly stable inorganic fragment.

o m/z approx: 155.

: Pentyl carbocation.

o m/z: 71.

Fragmentation Logic Diagram

Molecular lon [M]+.
(Dipentyltin dichloride)

m/z ~332

- Cl radical Pentyl radical (Alpha cleavage) \Heterolytic cleavage

[M - ClJ+ [M - Pentyl]+ [C5H11]+
(Dipentyltin monochloride cation) (Monopentyltin dichloride cation) (Pentyl cation)
m/z ~297 m/z ~261 m/z 71

PentylIClI elimination

[SnCl]+

(Tin(ll) Chloride cation)
m/z ~155
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Caption: Predicted EI-MS fragmentation pathway for Dipentyltin dichloride showing primary
ion dissociation events.

Experimental Protocols
A. Synthesis (Redistribution Method)

This is the industry-standard "Kocheshkov Redistribution” reaction, offering the highest purity.
e Reagents: Tetra-n-pentyltin (
) and Tin(IV) Chloride (

).

 Stoichiometry: 1:1 molar ratio.

e Procedure:
o Mix reagents in a dry flask under Nitrogen/Argon (moisture sensitive).
o Heat to 200-210°C for 2-3 hours.

o Purification: Cool to room temperature. The product may crystallize or remain an oil.
Recrystallize from hexane/petroleum ether at low temperature (-20°C) if solid, or distill
under high vacuum if liquid.

B. Sample Preparation for Analysis
* NMR: Dissolve ~10-20 mg in 0.6 mL

. Ensure the solvent is dry (stored over molecular sieves) to prevent hydrolysis to the
organotin oxide.

» |IR: Place a drop of the neat oil between two Csl plates (thin film).

Safety & Handling (HSE)

Organotins are hazardous.[5] Dipentyltin dichloride is a skin irritant and potential neurotoxin.
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o PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
e Engineering Controls: Always handle in a functioning fume hood.

» Spill Cleanup: Do not wipe with paper towels (generates dust/aerosols). Absorb with
sand/vermiculite and dispose of as hazardous heavy metal waste.

o Toxicity: Like dibutyltin, it inhibits oxidative phosphorylation. Avoid all skin contact.[5]

References

» National Institute for Public Health and the Environment (RIVM).Exploratory Report:
Organotin Compounds. (Contains physicochemical data on dialkyltins).

o Centers for Disease Control and Prevention (CDC).Occupational Exposure to Organotin
Compounds. (Safety and handling protocols).

e Smith, P. J.Structure/Activity Relationships of Organotin Compounds. International Tin
Research Institute. (General NMR/IR trends for dialkyltins).

e BenchChem.Dipentyltin Dichloride Product Data. (Precursor and synthesis context).

e Davies, A. G.Organotin Chemistry, 2nd Edition. Wiley-VCH, 2004. (Authoritative text on NMR
and redistribution synthesis).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
Dipentyltin Dichloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072983/docs#technical-guide-spectroscopic-
characterization-of-dipentyltin-dichloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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